Cas no 1330583-66-8 (6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile)

6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile
- 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile
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- MDL: MFCD19982796
- Inchi: 1S/C9H4ClN3O/c10-7-2-5-1-6(3-11)9(14)13-8(5)12-4-7/h1-2,4H,(H,12,13,14)
- InChI Key: QVGFIQQYPNCDQN-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(Cl)=CN=2)C=C(C#N)C1=O
6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | HF-0748-5MG |
6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile |
1330583-66-8 | >95% | 5mg |
£46.00 | 2025-02-08 | |
abcr | AB338512-1g |
6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile, 95%; . |
1330583-66-8 | 95% | 1g |
€587.80 | 2025-02-20 | |
Key Organics Ltd | HF-0748-10G |
6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile |
1330583-66-8 | >95% | 10g |
£2640.00 | 2025-02-08 | |
A2B Chem LLC | AI85903-10mg |
6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile |
1330583-66-8 | >95% | 10mg |
$240.00 | 2024-04-20 | |
Ambeed | A951522-1g |
6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile |
1330583-66-8 | 95% | 1g |
$235.0 | 2024-04-24 | |
Key Organics Ltd | HF-0748-25G |
6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile |
1330583-66-8 | >95% | 25g |
£5940.00 | 2025-02-08 | |
Key Organics Ltd | HF-0748-0.5G |
6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile |
1330583-66-8 | >95% | 0.5g |
£215.00 | 2025-02-08 | |
TRC | C058920-100mg |
6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile |
1330583-66-8 | 100mg |
$ 335.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898904-1g |
6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile |
1330583-66-8 | 95% | 1g |
¥1617.0 | 2023-04-03 | |
Key Organics Ltd | HF-0748-1G |
6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile |
1330583-66-8 | >95% | 1g |
£330.00 | 2025-02-08 |
6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile Related Literature
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Additional information on 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile
Introduction to 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile (CAS No. 1330583-66-8)
6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile, identified by the CAS number 1330583-66-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the naphthyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a chloro substituent, a hydroxyl group, and a cyano functionality makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The structural framework of 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile consists of two fused pyridine rings, with specific functional groups strategically positioned to enhance its pharmacological potential. The chloro group at the 6-position and the hydroxyl group at the 2-position contribute to the compound's reactivity and interaction with biological targets. Additionally, the cyano group at the 3-position introduces a polar moiety that can influence solubility and metabolic stability.
In recent years, there has been growing interest in naphthyridine derivatives due to their demonstrated efficacy in various therapeutic areas. Research has highlighted the potential of these compounds as inhibitors of enzymes involved in cancer progression, bacterial resistance mechanisms, and inflammatory pathways. The specific arrangement of substituents in 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile suggests that it may exhibit inhibitory activity against several key targets, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The naphthyridine core is known to be bioisosteric with quinolone and pyridone scaffolds, which have been widely used in antibiotics and anticancer agents. By leveraging this structural similarity, 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile could be modified to enhance its binding affinity and selectivity towards specific biological receptors.
Recent studies have begun to explore the pharmacokinetic properties of naphthyridine derivatives. The hydroxyl group in 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile may facilitate hydrogen bonding interactions with biological targets, while the cyano group could influence metabolic pathways through its electron-withdrawing effect. These features make it an intriguing molecule for developing prodrugs or derivatives with improved pharmacokinetic profiles.
The synthesis of 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been explored to introduce additional substituents into the naphthyridine core.
In terms of biological evaluation, preliminary studies on related naphthyridine derivatives have shown promising results in vitro. For instance, certain analogs have demonstrated inhibitory activity against kinases overexpressed in tumor cells, as well as efficacy against bacterial strains resistant to conventional antibiotics. While more comprehensive data on 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile is needed, these findings suggest that it could be a valuable addition to the pharmacopeia.
The compound's potential applications extend beyond oncology and antibacterial therapy. Its structural features make it amenable to further derivatization for use in anti-inflammatory agents, antiviral drugs, and even neuroprotective compounds. The versatility of naphthyridine derivatives lies in their ability to interact with multiple biological pathways simultaneously, offering a multifaceted approach to therapeutic intervention.
As research continues to uncover new biological targets and mechanisms of disease, compounds like 6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile will play an increasingly important role in drug development. The combination of computational modeling and high-throughput screening techniques will likely accelerate the discovery process by identifying optimal derivatives with enhanced potency and selectivity.
In conclusion,6-chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile (CAS No. 1330583-66-8) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Further research is warranted to fully elucidate its biological activity and develop novel drug candidates based on this scaffold.
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